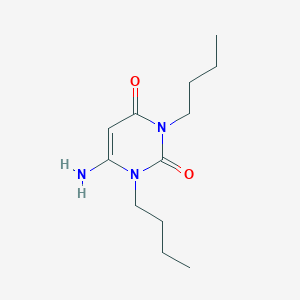

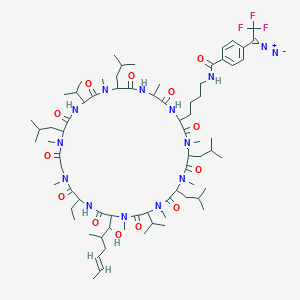

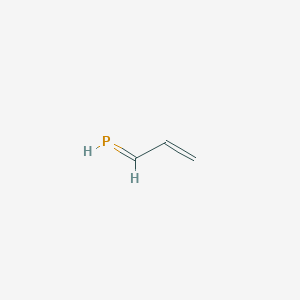

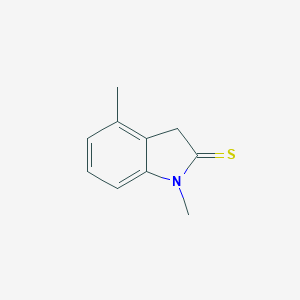

![molecular formula C6H6F6O B137392 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene CAS No. 150771-44-1](/img/structure/B137392.png)

3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene" is a fluorinated organic molecule that has been the subject of various synthetic methods and applications in the field of organic chemistry. The presence of the hexafluoropropan-2-yl group suggests that the compound possesses unique physical and chemical properties due to the highly electronegative fluorine atoms.

Synthesis Analysis

Several studies have explored the synthesis of fluorinated compounds. For instance, hexafluoropropene oxide has been used to react with morpholine enamines derived from ketones and aldehydes to yield pentafluorinated 1,3-diketones . This reaction occurs smoothly at temperatures ranging from 0 °C to room temperature, indicating a facile synthesis route for related fluorinated compounds. Additionally, the hexafluoropropan-2-yl (HFP) group has been utilized as a protecting group in the synthesis of oligodeoxyribonucleotides, showcasing its utility in the field of nucleic acid chemistry .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex and intriguing. For example, the molecular structure of a related compound, 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, has been determined using X-ray crystallography . This technique could potentially be applied to determine the precise molecular structure of "3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene" and provide insights into its stereochemistry and electronic properties.

Chemical Reactions Analysis

Fluorinated compounds are known to participate in various chemical reactions. Cycloaddition reactions involving hexafluorobut-2-yne have been studied, leading to the formation of bis(trifluoromethyl)-benzene and other derivatives . Such reactions highlight the reactivity of fluorinated alkenes and alkynes, which could be relevant to the chemical behavior of "3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene".

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. The high electronegativity and small size of fluorine confer unique properties such as increased thermal and chemical stability, as well as altered lipophilicity and reactivity. These properties are crucial for the application of fluorinated compounds in medicinal chemistry and materials science. The specific properties of "3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene" would need to be studied experimentally to provide a comprehensive analysis.

Wissenschaftliche Forschungsanwendungen

Oxidation and Combustion Reactions of Unsaturated Hydrocarbons

Research on kinetic models for the formation and degradation of unsaturated hydrocarbons at high temperatures has implications for understanding the chemical behavior of similar compounds. These models, derived from oxidation and combustion reactions, are crucial for various applications, including energy production and materials science (Battin‐Leclerc, 2002).

Downstream Processing of Biologically Produced Chemicals

The compound's relevance to the downstream processing of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, is underscored by research focusing on the separation and purification of these diols from fermentation broths. This area is critical for reducing production costs and improving efficiency in biotechnological applications (Xiu & Zeng, 2008).

Catalytic Synthesis of Oxygenated Fuels

The catalytic synthesis of polyoxymethylene dimethyl ethers, which are promising oxygenated fuels for diesel engines, highlights the importance of research into efficient catalysts and processes for the production of environmentally friendly fuels. Such studies pave the way for reducing hazardous emissions and improving air quality (Baranowski, Bahmanpour, & Kröcher, 2017).

Environmental Safety of Fluorinated Alternatives

Investigations into the environmental safety of novel fluorinated alternatives, including compounds related to the one , are essential for assessing their impact on human health and ecosystems. These studies provide insights into the persistence, bioaccumulation, and toxicity of such compounds, guiding the development of safer chemicals (Wang et al., 2019).

Removal of Environmental Pollutants

Research on the removal of specific perfluoroalkyl substances from aqueous solutions illustrates the ongoing efforts to address pollution and environmental safety concerns associated with such compounds. This includes exploring novel treatment technologies to effectively eliminate these persistent chemicals from water resources (Vakili et al., 2021).

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-prop-2-enoxypropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F6O/c1-2-3-13-4(5(7,8)9)6(10,11)12/h2,4H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCRSUUXCAHZSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00613735 |

Source

|

| Record name | 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene | |

CAS RN |

150771-44-1 |

Source

|

| Record name | 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.